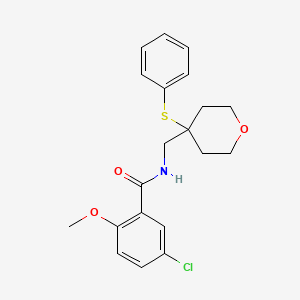

5-chloro-2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

5-Chloro-2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative characterized by a central tetrahydro-2H-pyran ring substituted with a phenylthio group at the 4-position. The benzamide moiety is functionalized with a 5-chloro and 2-methoxy group on the benzene ring, while the tetrahydro-2H-pyran ring is linked to a methylene bridge bearing the benzamide nitrogen.

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3S/c1-24-18-8-7-15(21)13-17(18)19(23)22-14-20(9-11-25-12-10-20)26-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJHZPDAPLPOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step procedures:

Starting Materials: : The synthesis begins with the preparation of intermediate compounds such as 5-chloro-2-methoxybenzoic acid and 4-(phenylthio)tetrahydro-2H-pyran-4-ylamine.

Coupling Reaction: : The primary step involves the coupling of the intermediate amine with 5-chloro-2-methoxybenzoic acid or its activated derivative (e.g., acid chloride) under specific reaction conditions (e.g., presence of coupling agents like EDCI or DCC, solvents like DMF or DCM, and catalytic bases such as triethylamine).

Purification: : The final product is then purified using standard techniques like recrystallization or chromatography to yield the pure compound.

Industrial Production Methods: On an industrial scale, these procedures are optimized to ensure maximum yield and cost-efficiency:

Batch Reactor Systems: : Utilization of large-scale batch reactors allows for the controlled addition of reactants and precise monitoring of reaction conditions.

Continuous Flow Synthesis: : In modern industrial settings, continuous flow reactors are increasingly used due to their ability to enhance reaction rates, improve safety, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes several types of chemical reactions:

Oxidation: : Under specific conditions, the methoxy group and thioether moiety may undergo oxidation, leading to various oxidized derivatives.

Reduction: : Reduction reactions primarily target the benzamide functionality, converting it into corresponding amines.

Oxidation: : Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate are often used.

Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: : Halogenation reactions utilize reagents like N-bromosuccinimide (NBS) and select metal catalysts.

Major Products: The main products from these reactions depend on the specific transformation:

Oxidation: : Produces oxidized forms such as sulfoxides or sulfones.

Reduction: : Yields various amines or reduced benzamide derivatives.

Substitution: : Results in functionalized benzamides with altered electronic properties.

Scientific Research Applications

This compound has been explored in several areas:

Chemistry: : As a versatile building block in synthetic organic chemistry for creating more complex molecules.

Biology: : Studies indicate its potential in modulating biological pathways, making it a candidate for drug discovery.

Medicine: : Preliminary research suggests its efficacy in targeting specific diseases, thanks to its unique chemical structure.

Industry: : Used in developing new materials with specific properties, benefiting sectors like pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways: The exact mechanism of action varies based on the context:

Enzyme Inhibition: : The compound may bind to active sites on enzymes, inhibiting their function.

Receptor Modulation: : It can interact with cellular receptors, altering signal transduction pathways.

Pathways: : Specific pathways such as apoptosis, cell cycle regulation, and metabolic pathways are commonly involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 2-Methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS: 1203061-78-2)

This compound replaces the phenylthio group in the target molecule with a thiophene ring. The thiophene’s smaller size and reduced aromaticity may alter binding interactions in biological systems compared to the phenylthio group. Both compounds share the tetrahydro-2H-pyran core and methoxybenzamide scaffold, but the sulfur atom’s position (thiophene vs. phenylthio) could influence electronic properties and solubility .

2.1.2. 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamides (Compounds 51–55)

These derivatives (e.g., 51 : 266–268°C, 52 : 277–279°C) feature sulfamoyl and benzylthio groups instead of the tetrahydro-2H-pyran system. The higher melting points (237–279°C) suggest stronger intermolecular forces, likely due to sulfonamide hydrogen bonding. The absence of the pyran ring in these compounds may reduce conformational flexibility compared to the target molecule .

2.1.3. ABT-199 (Venetoclax)

ABT-199, a BCL-2 inhibitor, shares a tetrahydro-2H-pyran moiety but incorporates a nitro-sulfonamide group and a chlorophenyl-substituted cyclohexene. The target compound’s phenylthio group may offer distinct electronic effects (e.g., enhanced lipophilicity) compared to ABT-199’s sulfonamide, influencing target selectivity .

Physicochemical Properties

The target compound’s chloro and methoxy groups likely enhance its lipophilicity (logP ~3–4 estimated), similar to Compound 52’s trifluoromethyl group. However, the tetrahydro-2H-pyran core may improve metabolic stability compared to linear sulfonamides .

Biological Activity

5-chloro-2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C20H24ClN2O2S. Its structure includes a chloro group, a methoxy group, and a phenylthio-substituted tetrahydro-pyran moiety, which contribute to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C20H24ClN2O2S |

| Molecular Weight | 392.93 g/mol |

| IUPAC Name | 5-chloro-2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide |

Anticancer Activity

Research has demonstrated that derivatives of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide exhibit significant anti-proliferative effects against various cancer cell lines. A study synthesized several derivatives and evaluated their cytotoxicity against human cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis .

The proposed mechanism of action for these compounds involves the inhibition of specific signaling pathways associated with cancer cell proliferation. For instance, they may interfere with the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses related to cancer progression .

Pharmacological Studies

Pharmacological studies have indicated that the compound exhibits moderate inhibitory activity on certain enzymes involved in cancer metabolism. The compound's ability to modulate these pathways suggests its potential as an adjunct therapy in cancer treatment.

Study 1: Synthesis and Evaluation of Derivatives

A notable study focused on synthesizing various derivatives of 5-chloro-2-methoxy-N-(4-sulfamoylphenyl)benzamide. The researchers tested these compounds against breast and colon cancer cell lines, revealing that some derivatives showed IC50 values in the low micromolar range, indicating strong anti-cancer activity .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that treatment with selected derivatives led to a significant reduction in tumor size compared to control groups. These findings support the potential therapeutic application of the compound in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, and what reaction conditions are critical for yield optimization?

- Methodology :

- Step 1 : Coupling of 5-chloro-2-methoxybenzoic acid with thiol-containing intermediates (e.g., 4-(phenylthio)tetrahydro-2H-pyran-4-ylmethanamine) using ethyl chloroformate or carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) at room temperature .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the benzamide product.

- Critical Conditions :

- Solvent : Anhydrous DCM or THF to avoid hydrolysis.

- Base : Triethylamine (TEA) to neutralize HCl byproducts.

- Temperature : Controlled room temperature (20–25°C) to prevent side reactions.

- Yield Optimization : Use excess amine (1.2–1.5 eq) and monitor reaction progress via TLC .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- 1H/13C NMR : Assign signals for the methoxy group (δ ~3.8–4.0 ppm), tetrahydro-2H-pyran protons (δ ~1.5–4.0 ppm), and aromatic regions (δ ~6.5–8.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak matching the molecular weight (e.g., m/z ~431 for C21H23ClNO3S) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

- Solubility :

- Polar solvents : Moderate solubility in DMSO or DMF; low in water.

- Non-polar solvents : Poor solubility in hexane or diethyl ether.

- Stability :

- pH Sensitivity : Stable at neutral pH (6–8); hydrolyzes under strongly acidic/basic conditions.

- Light/Temperature : Store at –20°C in amber vials to prevent degradation (tetrahydro-2H-pyran ring stability inferred from related compounds ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities may skew bioactivity results .

- Dose-Response Studies : Perform IC50 assays in triplicate across multiple cell lines to assess reproducibility .

- Target Validation : Employ CRISPR knockouts or siRNA silencing of hypothesized targets (e.g., enzymes in bacterial proliferation pathways) to confirm mechanism .

Q. What strategies are effective for optimizing the reaction yield of the tetrahydro-2H-pyran moiety during synthesis?

- Optimization Tactics :

- Catalysis : Use Lewis acids (e.g., ZnCl2) to enhance ring-closing efficiency in tetrahydro-2H-pyran formation .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 2 h) while maintaining >85% yield .

- Byproduct Mitigation : Add molecular sieves to absorb water in thioether formation steps .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to predict binding affinity to bacterial acpS-pptase enzymes (PDB: 3HO8) .

- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) to predict logP and solubility .

- ADMET Prediction : SwissADME to optimize metabolic stability by modifying the phenylthio group .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound’s derivatives?

- SAR Framework :

- Core Modifications : Synthesize analogs with variations in the methoxy group (e.g., ethoxy, hydroxyl) and tetrahydro-2H-pyran substituents (e.g., methyl, fluoro) .

- Biological Assays : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays) to link structural changes to activity .

- Data Analysis : Use multivariate regression to identify critical substituents (e.g., chloro and phenylthio groups enhance antibacterial activity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.